Cas no 1105220-51-6 (2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide)

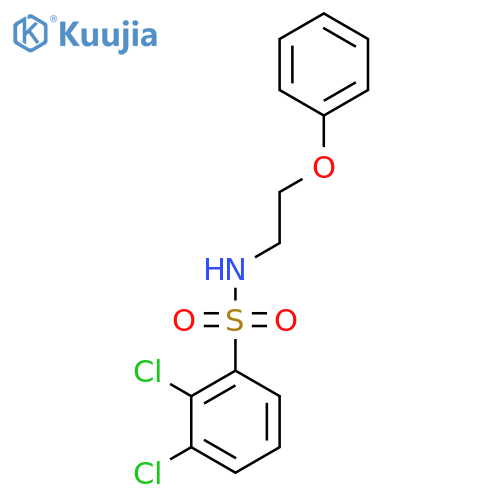

1105220-51-6 structure

商品名:2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide

- 2,3-dichloro-N-(2-phenoxyethyl)benzenesulfonamide

- VU0646462-1

- F5529-0063

- AKOS024512457

- 1105220-51-6

-

- インチ: 1S/C14H13Cl2NO3S/c15-12-7-4-8-13(14(12)16)21(18,19)17-9-10-20-11-5-2-1-3-6-11/h1-8,17H,9-10H2

- InChIKey: CBGDMCPMOUXDOW-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CC=1S(NCCOC1C=CC=CC=1)(=O)=O)Cl

計算された属性

- せいみつぶんしりょう: 344.9993198g/mol

- どういたいしつりょう: 344.9993198g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 407

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5529-0063-15mg |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |

1105220-51-6 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0063-50mg |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |

1105220-51-6 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0063-30mg |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |

1105220-51-6 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0063-25mg |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |

1105220-51-6 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0063-4mg |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |

1105220-51-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0063-2mg |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |

1105220-51-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0063-1mg |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |

1105220-51-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0063-5mg |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |

1105220-51-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0063-10mg |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |

1105220-51-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0063-75mg |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |

1105220-51-6 | 75mg |

$208.0 | 2023-09-09 |

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1105220-51-6 (2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2230780-65-9(IL-17A antagonist 3)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量